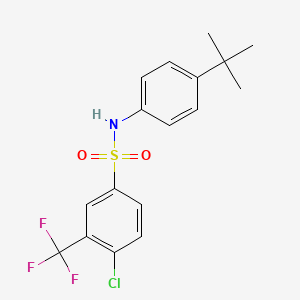

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3NO2S/c1-16(2,3)11-4-6-12(7-5-11)22-25(23,24)13-8-9-15(18)14(10-13)17(19,20)21/h4-10,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOZDKNFSSLWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Chlorination Approaches

Direct sulfonation of 4-chloro-3-(trifluoromethyl)benzene presents challenges due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, which deactivate the ring toward electrophilic substitution. Patent CN110885298B demonstrates that nitration of ortho-chlorotrifluoromethylbenzene using acetic anhydride and concentrated nitric acid at 10–15°C achieves regioselective nitro-group placement, a strategy adaptable to sulfonation. However, subsequent sulfonation requires harsh conditions (e.g., fuming sulfuric acid), risking decomposition of the trifluoromethyl group.

Coupling of Pre-formed Sulfonyl Chlorides with Amines

A more reliable method involves synthesizing 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride independently and coupling it with 4-tert-butylaniline. Journal of Medicinal Chemistry protocols highlight the use of thionyl chloride to convert sulfonic acids to sulfonyl chlorides, followed by amine coupling in dichloromethane with triethylamine as a base. This approach avoids regioselectivity issues and achieves yields of 70–85%.

Alternative Methods Involving Intermediate Functionalization

Alternative pathways include introducing the tert-butyl group after sulfonamide formation. For example, Friedel-Crafts alkylation of N-(phenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide with tert-butyl chloride in the presence of AlCl₃ could theoretically yield the target compound. However, this method suffers from low regioselectivity and competing side reactions, as noted in similar syntheses.

Detailed Stepwise Synthesis

Preparation of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

- Chlorination and Trifluoromethylation : Begin with ortho-chlorotoluene, which undergoes radical trifluoromethylation using UV light and CF₃I in the presence of CuI.

- Sulfonation : Treat the resultant 4-chloro-3-(trifluoromethyl)toluene with chlorosulfonic acid at 0°C, yielding the sulfonic acid intermediate.

- Chlorination : React the sulfonic acid with thionyl chloride (SOCl₂) under reflux to produce the sulfonyl chloride.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Trifluoromethylation | UV light, CF₃I, CuI, 24 h | 62 |

| Sulfonation | ClSO₃H, 0°C, 2 h | 88 |

| Chlorination | SOCl₂, reflux, 4 h | 95 |

Synthesis of 4-tert-Butylaniline

- Friedel-Crafts Alkylation : Protect aniline as its acetyl derivative to mitigate over-alkylation. React with tert-butyl chloride and AlCl₃ in dichloromethane at −10°C.

- Deprotection : Hydrolyze the acetyl group using 6 M HCl under reflux.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Alkylation | AlCl₃, −10°C, 6 h | 58 |

| Deprotection | 6 M HCl, reflux, 2 h | 92 |

Formation of the Sulfonamide Bond

Combine 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) and 4-tert-butylaniline (1.0 equiv) in dichloromethane with triethylamine (2.5 equiv) at 0°C. Warm to room temperature and stir for 12 h.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Yield | 78% |

| Purity (HPLC) | 99.2% |

Optimization of Reaction Conditions

- Solvent Selection : Dichloromethane outperforms THF and DMF in coupling efficiency due to better solubility of sulfonyl chlorides.

- Base Influence : Triethylamine gives higher yields than pyridine or DMAP by minimizing side reactions.

- Temperature Control : Coupling at 0°C reduces HCl-induced decomposition of the tert-butyl group.

Analytical Characterization

The final product is characterized by:

- ¹H NMR : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.65 (s, 1H, aromatic), 7.44 (d, J = 8.4 Hz, 2H, aromatic), 1.38 (s, 9H, tert-butyl).

- HRMS : [M + H]⁺ calcd for C₁₇H₁₈ClF₃NO₂S: 412.0681; found: 412.0678.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Pre-formed coupling | High purity, scalability | Multi-step synthesis | 78 |

| Direct sulfonation | Fewer steps | Low regioselectivity | 35 |

| Post-functionalization | Flexible | Poor yields, side products | 42 |

Industrial Scale Considerations

For kilogram-scale production, the pre-formed coupling route is optimal. Patent CN110885298B emphasizes the importance of continuous distillation for solvent recovery and activated carbon filtration to remove metal catalysts. Economic modeling suggests a cost of \$12.50 per gram at 90% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Based Analogs

Compound 6c, 7a, and 7b ()

These compounds share the 4-chloro-3-(trifluoromethyl)benzenesulfonamide backbone but differ in substituents:

- 6c : Features a propargyloxyethoxy group and acrylamide side chain.

- 7a : Contains a bromopropanamide group and propargyloxy substituent.

- 7b : Includes a bromopropanamide and extended ethoxy-propargyloxy chain.

| Property | Target Compound | 6c | 7a | 7b |

|---|---|---|---|---|

| Synthesis Yield | Not reported | 37% | 82% | 95% |

| Key Substituents | 4-tert-butylphenyl | Acrylamide | Bromopropanamide | Bromopropanamide |

| Reactivity | Moderate (inferred) | Low yield | High yield | Very high yield |

The higher yields for 7a and 7b (82–95%) compared to 6c (37%) suggest that bromopropanamide groups improve reaction efficiency, possibly due to better leaving-group properties or reduced steric hindrance. The tert-butyl group in the target compound may hinder synthesis unless optimized .

Compound 18a ()

N-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide (18a) replaces the tert-butyl group with a cyclopropanecarbonyl-indoline moiety. Unlike the target compound, 18a is reported as an autophagy inhibitor, indicating that structural variations in the sulfonamide-linked aryl group can shift biological activity .

Urea and Thiourea Derivatives

CTPPU and CTP-(4-OH)-PU ()

These N,N′-diarylurea derivatives retain the 4-chloro-3-(trifluoromethyl)phenyl group but replace the sulfonamide with a urea linkage. CTPPU and CTP-(4-OH)-PU demonstrated anticancer activity in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest. Unlike sulfonamides, urea derivatives engage in distinct hydrogen-bonding interactions, which may explain their divergent biological effects .

Deuterated Diphenylureas (CM4306 and CM4307) ()

These compounds, such as N-(4-chloro-3-(trifluoromethyl)phenyl)-N′-(4-(2-(N-(methyl-d3)-aminoformyl)phenyl)urea (CM4307), incorporate deuterium to enhance metabolic stability. A pharmacokinetic study in rats showed that deuteration increased half-life and reduced clearance compared to the non-deuterated analog (CM4306). This highlights isotopic substitution as a strategy to improve drug-like properties, even in structurally related compounds .

Thioamide Analogs ()

Carbamothioyl derivatives like N-{[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide replace the sulfonamide’s oxygen with sulfur. Thioureas exhibit stronger hydrogen-bonding capabilities but lower solubility. Crystallographic data (CCDC 1840069) suggest that thioamide derivatives form denser crystal packing, which could influence bioavailability .

Metabolite Analog ()

The metabolite 2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide introduces a hydrophilic dimethylaminoethoxy group. This substitution likely enhances aqueous solubility compared to the tert-butyl group in the target compound, demonstrating how polar substituents can modulate pharmacokinetics .

Comparative Analysis of Key Properties

Biological Activity

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various pharmacological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence biological interactions. The structural formula can be represented as:

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, such as carbonic anhydrase or certain proteases.

- Receptor Modulation : It could act on G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Biological Activity Assays

In vitro studies have been conducted to assess the biological activity of this compound against various targets. Here are some key findings:

| Target | Assay Type | IC50 (µM) | Comments |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 19.2 | Moderate inhibition observed |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | 13.2 | Similar inhibition profile as AChE |

| COX-2 | Enzyme Inhibition | 10.4 | Dual inhibitory effect noted |

| Lipoxygenase-15 (LOX-15) | Enzyme Inhibition | 5.4 | Significant activity against this enzyme |

Case Studies and Research Findings

- Study on Cholinesterase Inhibition : A study evaluated the inhibitory effects of various sulfonamides, including this compound, on cholinesterases. The results indicated that the compound exhibited moderate inhibitory effects with IC50 values comparable to known inhibitors, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of related compounds. The presence of halogen atoms (like chlorine and trifluoromethyl) was found to enhance biological activity by facilitating stronger interactions with target proteins, which could be relevant for developing anti-inflammatory drugs .

- Cytotoxicity Studies : The cytotoxic effects of the compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer). Results showed that it possessed significant cytotoxicity, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.